1,6-Anhídrido-beta-D-manopiranosa

Descripción general

Descripción

1,6-Anhídrido-D-galactosa es un compuesto químico que pertenece a la clase de los azúcares anhídridos. Estos azúcares se forman por la eliminación intramolecular de una molécula de agua, lo que da como resultado la formación de un nuevo anillo heterocíclico. 1,6-Anhídrido-D-galactosa es un compuesto significativo en la química de los carbohidratos y la glicobiología debido a sus propiedades estructurales y funcionales. Se utiliza comúnmente como precursor para la síntesis de varios compuestos bioactivos y polisacáridos .

Aplicaciones Científicas De Investigación

1,6-Anhídrido-D-galactosa tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de 1,6-Anhídrido-D-galactosa gira principalmente en torno a su capacidad para servir como precursor para la síntesis de varios compuestos bioactivos y polisacáridos. Interactúa con los receptores de la superficie celular y las vías de señalización intracelular para ejercer sus efectos biológicos. El compuesto promueve la proliferación celular, mejora la formación de matriz extracelular y modula las respuestas inmunitarias .

Análisis Bioquímico

Biochemical Properties

It is known to be involved in the biosynthesis of glycoproteins and glycolipids . The enzymes responsible for this synthesis have been studied using 1,6-Anhydro-beta-D-mannopyranose .

Cellular Effects

It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules . These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .

Molecular Mechanism

It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules . These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .

Temporal Effects in Laboratory Settings

It is known that this compound is a major organic tracer generated by burned cellulose .

Metabolic Pathways

1,6-Anhydro-beta-D-mannopyranose is involved in the biosynthesis of glycoproteins and glycolipids

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

1,6-Anhídrido-D-galactosa se puede sintetizar a través de varios enfoques químicos. Un procedimiento eficiente de tres pasos implica la formación de yoduro de galactofuranosilo mediante el tratamiento de per-O-tert-butildimetilsilil-D-galactofuranosa con yoduro de trimetilsililo. Esto es seguido por una desililación selectiva 6-O utilizando un exceso de yoduro de trimetilsililo, y un ataque nucleofílico simultáneo del grupo 6-hidroxi en el carbono anomérico, con yoduro actuando como un buen grupo saliente .

Métodos de producción industrial

Los métodos de producción industrial para 1,6-Anhídrido-D-galactosa generalmente implican la pirólisis de D-galactosa bajo presión reducida o tratamiento ácido bajo calentamiento. estos métodos a menudo resultan en bajos rendimientos y requieren una separación tediosa de varios subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

1,6-Anhídrido-D-galactosa se somete a varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar ácido D-galactónico utilizando cepas específicas de Pseudomonas putida.

Reducción: El compuesto se puede reducir utilizando deuteruro de tri-n-butilestaño para formar derivados deuterados.

Sustitución: La fotobrominación de derivados de 1,6-anhídrido-D-galactosa puede conducir a la formación de productos bromados.

Reactivos y condiciones comunes

Oxidación: Las cepas de Pseudomonas putida se utilizan para la oxidación selectiva.

Reducción: El deuteruro de tri-n-butilestaño se utiliza para reacciones de reducción.

Sustitución: La fotobrominación se lleva a cabo utilizando bromo bajo condiciones específicas.

Principales productos formados

Oxidación: Ácido D-galactónico.

Reducción: Derivados deuterados de 1,6-anhídrido-D-galactosa.

Sustitución: Derivados bromados de 1,6-anhídrido-D-galactosa.

Comparación Con Compuestos Similares

1,6-Anhídrido-D-galactosa se puede comparar con otros compuestos similares, como:

1,6-Anhídrido-α-D-galactofuranosa: Otro azúcar anhídrido que sirve como un intermedio útil para herramientas glicobiologicas.

Carragenanos: Polisacáridos sulfatados aislados de algas rojas marinas que comparten una columna vertebral común de D-galactosa.

Unicidad

1,6-Anhídrido-D-galactosa es único debido a sus propiedades estructurales y funcionales, que lo convierten en un precursor valioso para la síntesis de varios compuestos bioactivos y polisacáridos. Su capacidad para promover la proliferación celular y mejorar la formación de matriz extracelular lo distingue aún más de otros compuestos similares .

Actividad Biológica

1,6-Anhydro-beta-D-mannopyranose (also known as mannosan) is a cyclic sugar that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

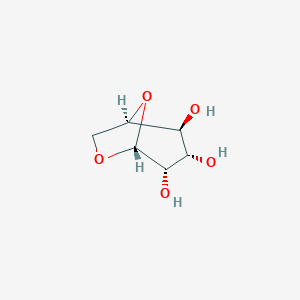

Chemical Structure and Properties

1,6-Anhydro-beta-D-mannopyranose is characterized by the absence of a hydroxyl group at the C6 position, which distinguishes it from other sugars. Its chemical formula is C₆H₁₀O₅, and it exhibits a ring structure that plays a crucial role in its biological interactions.

The biological activity of 1,6-anhydro-beta-D-mannopyranose primarily involves its interaction with specific cellular receptors. It is believed to trigger signaling pathways that lead to the synthesis of proteins and other biomolecules. This monosaccharide's ability to modulate cellular functions makes it a valuable compound in biochemical research.

Key Mechanisms:

- Binding to Cell Receptors : The compound binds to specific receptors on cell membranes, initiating intracellular signaling cascades.

- Influence on Glycoprotein and Glycolipid Biosynthesis : It plays a role in the biosynthesis of glycoproteins and glycolipids, which are essential for cell recognition and signaling.

Biological Activities

1,6-Anhydro-beta-D-mannopyranose exhibits several notable biological activities:

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit enzymes such as alpha-D-mannosidase and yeast alpha-D-glucosidase. These enzymes are critical in carbohydrate metabolism, making the compound a potential candidate for therapeutic applications against metabolic disorders .

- Cell Proliferation : Studies have shown that 1,6-anhydro-beta-D-mannopyranose promotes cell proliferation and enhances extracellular matrix formation, which is vital for tissue repair and regeneration.

- Immune Modulation : The compound has been observed to modulate immune responses, suggesting its potential use in immunotherapy.

Case Studies

- Inhibition of Alpha-D-Mannosidase :

- Cellular Effects :

-

Phosphorylation Studies :

- Research involving levoglucosan kinase purified from Sporobolomyces salmonicolor showed that this enzyme specifically phosphorylates levoglucosan (another anhydrosugar) but also slightly phosphorylates mannosan. The kinetic parameters revealed a high Km value for levoglucosan, indicating its affinity towards this substrate .

Applications in Biotechnology

The unique properties of 1,6-anhydro-beta-D-mannopyranose make it suitable for various applications:

- Synthetic Building Blocks : It serves as a precursor for synthesizing complex carbohydrates and bioactive compounds. Its derivatives can be utilized in organic synthesis to create advanced intermediates necessary for pharmaceuticals .

- Biochemical Research : The compound is used in studies focusing on carbohydrate metabolism, enzyme activity modulation, and cellular signaling pathways.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14168-65-1, 498-07-7, 644-76-8 | |

| Record name | NSC226600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levoglucosan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Anhydro-beta-D-galactopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 1,6-Anhydro-beta-D-mannopyranose derivatives be used to synthesize complex molecules?

A1: Yes, 1,6-Anhydro-beta-D-mannopyranose derivatives have proven to be valuable building blocks in organic synthesis. For instance, ketoxime ethers at the C3 position of these derivatives can act as radical traps, enabling the synthesis of advanced intermediates for complex molecules like (-)-tetrodotoxin. [] This highlights the potential of these derivatives in constructing intricate molecular structures relevant to various fields, including medicinal chemistry.

Q2: Are there any known instances of 1,6-Anhydro-beta-D-mannopyranose derivatives exhibiting biological activity?

A2: Research suggests that certain modifications to the 1,6-Anhydro-beta-D-mannopyranose structure can lead to compounds with enzyme inhibitory activity. Specifically, methyl acarviosin analogues incorporating the 1,6-anhydro-beta-D-mannopyranose residue have demonstrated moderate inhibitory activity against alpha-D-mannosidase and yeast alpha-D-glucosidase. [] This finding underscores the potential of these derivatives as tools for studying enzyme activity and developing potential therapeutic agents.

Q3: Have there been any unexpected reactions observed with 1,6-Anhydro-beta-D-mannopyranose derivatives in organic synthesis?

A3: Interestingly, an unexpected regioselectivity was observed during the Rh-catalyzed sulfamate ester cyclization of 1,6-Anhydro-beta-D-mannopyranose derivatives. Instead of the anticipated six-membered oxathiazinane products, the reaction yielded five-membered sulfamidates, indicating a preference for beta-C-H amination over the typical gamma-C-H insertion. [] This unusual selectivity highlights the importance of considering three-dimensional structures and electronic factors when designing synthetic strategies involving these derivatives.

Q4: Can 1,6-Anhydro-beta-D-mannopyranose be generated unintentionally during carbohydrate analysis?

A4: Yes, it's crucial to be aware that 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose can form as an artifact during carbohydrate analysis. [] This underscores the importance of careful method validation and interpretation of results in carbohydrate research to avoid misidentification and ensure accurate data interpretation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.